Cas no 19542-39-3 (Adouetine Y')

Adouetine Y' structure
Adouetine Y' structure
Nome del prodotto:Adouetine Y'
Numero CAS:19542-39-3
MF:C31H42N4O4
MW:534.689588069916
CID:2013460
PubChem ID:5281578

Adouetine Y' Proprietà chimiche e fisiche

Nomi e identificatori

    • Adouetine Y'
    • Adouetine Y’
    • adouetine-y'
    • Aduetin Y'
    • myrianthine-B
    • N,N-dimethyl-L-phenylalanine (4S)-7t-(S)-sec-butyl-3t-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzena-cycloundecaphan-10c-en-4r-ylamide
    • (2S)-N-[(3R,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide
    • Adouetine Y
    • (2S)-N-[(3R,4S,7S,10Z)-7-[(2R)-Butan-2-yl]-5,8-dihydroxy-3-(propan-2-yl)-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),5,8,10,12,15-hexaen-4-yl]-2-(dimethylamino)-3-phenylpropanimidate
    • DTXSID20415137
    • AC1NQYNV
    • (2S)-N-((3R,4S,7S,10Z)-7-((2S)-butan-2-yl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-1(14),10,12,15-tetraen-4-yl)-2-(dimethylamino)-3-phenylpropanamide
    • C09994
    • (2S)-N-[(3R,4S,7S,10E)-7-[(2R)-butan-2-yl]-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide
    • (2S)-N-((3R,4S,7S,10Z)-7-((2R)-Butan-2-yl)-5,8-dihydroxy-3-(propan-2-yl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-1(14),5,8,10,12,15-hexaen-4-yl)-2-(dimethylamino)-3-phenylpropanimidate
    • CHEBI:2493
    • DTXCID40365988
    • 19542-38-2
    • (2S)-N-((3R,4S,7S,10E)-7-((2R)-butan-2-yl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-1(14),10,12,15-tetraen-4-yl)-2-(dimethylamino)-3-phenylpropanamide
    • Q27105687
    • (2S)-2-(dimethylamino)-N-((2Z,6S,9S,10R)-6-((1S)-1-methylpropyl)-5,8-dioxo-10-phenyl-11-oxa-4,7-diazabicyclo(10.2.2)hexadeca-1(14),2,12,15-tetraen-9-yl)-3-phenyl-propanamide
    • 19542-39-3
    • (2S)-2-(dimethylamino)-N-[(2Z,6S,9S,10R)-6-[(1S)-1-methylpropyl]-5,8-dioxo-10-phenyl-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-phenyl-propanamide
    • Inchi: InChI=1S/C31H42N4O4/c1-7-21(4)26-30(37)32-18-17-22-13-15-24(16-14-22)39-28(20(2)3)27(31(38)33-26)34-29(36)25(35(5)6)19-23-11-9-8-10-12-23/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,37)(H,33,38)(H,34,36)
    • Chiave InChI: NFJKQANKUCVGAW-UHFFFAOYSA-N
    • Sorrisi: CCC(C)C1NC(=O)C(NC(=O)C(Cc2ccccc2)N(C)C)C(Oc2ccc(cc2)\C=C/NC1=O)C(C)C |c:33|

Proprietà calcolate

  • Massa esatta: 568.30495577Da
  • Massa monoisotopica: 568.30495577Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 8
  • Complessità: 903
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 99.8Ų
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.